JD123

Description

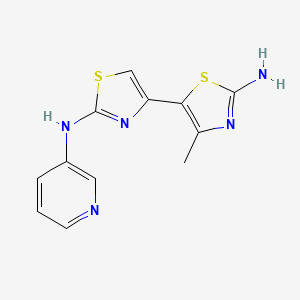

The exact mass of the compound 4'-methyl-N~2~-3-pyridinyl-4,5'-bi-1,3-thiazole-2,2'-diamine is 289.04558772 g/mol and the complexity rating of the compound is 306. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-5-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5S2/c1-7-10(19-11(13)15-7)9-6-18-12(17-9)16-8-3-2-4-14-5-8/h2-6H,1H3,(H2,13,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTUDXNTPIORFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to JD123: A Bi-Thiazole Diamine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JD123 is a novel small molecule inhibitor belonging to the bi-thiazole-2,2'-diamine class of compounds. It has been identified as a potent, ATP-competitive inhibitor of c-Jun N-terminal kinase 1 (JNK1) and p38-γ mitogen-activated protein kinase (MAPK).[1] Notably, this compound exhibits selectivity for these kinases, showing no significant inhibitory activity against ERK1, ERK2, p38-α, p38-β, or p38-δ. This selective inhibition of key nodes in cellular stress and inflammatory signaling pathways positions this compound as a valuable research tool and a potential scaffold for the development of therapeutic agents targeting a range of pathologies, including inflammatory diseases and cancer. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and pathway visualizations.

Chemical Structure and Properties

This compound, with the chemical name 4'-methyl-N(2)-3-pyridinyl-4,5'-bi-1,3-thiazole-2,2'-diamine, is characterized by a central bi-thiazole core functionalized with a methyl group and a pyridinyl amine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4'-methyl-N(2)-3-pyridinyl-4,5'-bi-1,3-thiazole-2,2'-diamine | Ngoei KR, et al. (2013) |

| CAS Number | 696629-98-8 | MedchemExpress |

| Molecular Formula | C₁₃H₁₁N₅S₂ | Calculated |

| Molecular Weight | 301.39 g/mol | Calculated |

| Chemical Structure |  | - |

| SMILES | Cc1csc(c1)c2nc(sc2)Nc3cnccc3 | Calculated |

Note: The chemical structure image is a representation based on the IUPAC name. The SMILES string is a machine-readable representation of the structure.

Biological Activity and Selectivity

This compound has been characterized as a potent inhibitor of JNK1 and p38-γ MAPK. The inhibitory mechanism is ATP-competitive, suggesting that this compound binds to the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of their downstream substrates.[1]

Table 2: In Vitro Kinase Inhibitory Profile of this compound

| Target Kinase | Inhibition | IC₅₀ | Notes | Source |

| JNK1 | Yes | Data not publicly available | Inhibits JNK1 activity and the expression of cJun (1-135). | MedchemExpress[1] |

| p38-γ MAPK | Yes | Data not publicly available | ATP-competitive inhibition. | MedchemExpress[1] |

| ERK1 | No | - | No significant effect. | MedchemExpress[1] |

| ERK2 | No | - | No significant effect. | MedchemExpress[1] |

| p38-α MAPK | No | - | No significant effect. | MedchemExpress[1] |

| p38-β MAPK | No | - | No significant effect. | MedchemExpress[1] |

| p38-δ MAPK | No | - | No significant effect. | MedchemExpress[1] |

Note: Specific IC₅₀ values for JNK1 and p38-γ are not available in the public domain and would require access to the primary research article by Ngoei KR, et al. (2013).

Signaling Pathways

This compound exerts its biological effects by inhibiting key kinases in the JNK and p38 MAPK signaling pathways. These pathways are critical mediators of cellular responses to stress signals, such as inflammatory cytokines, UV irradiation, and osmotic shock.

JNK1 Signaling Pathway

The JNK1 signaling cascade is a three-tiered kinase module involving a MAPKKK (e.g., MEKK1, ASK1), a MAPKK (MKK4/7), and JNK1 (a MAPK). Activation of this pathway leads to the phosphorylation of various transcription factors, most notably c-Jun, which is a component of the AP-1 transcription factor complex.

Caption: JNK1 Signaling Pathway and Inhibition by this compound.

p38-γ MAPK Signaling Pathway

Similar to the JNK pathway, the p38 MAPK pathway is a three-tiered kinase cascade. It is initiated by various stress signals that activate a MAPKKK, which in turn phosphorylates and activates a MAPKK (MKK3/6). These MAPKKs then dually phosphorylate and activate p38 MAPK isoforms, including p38-γ.

Caption: p38-γ MAPK Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are representative protocols for in vitro kinase assays to determine the inhibitory activity of compounds like this compound. These are based on standard methodologies and are intended to provide a framework for experimental design. For the exact protocols used in the characterization of this compound, the primary literature by Ngoei et al. (2013) should be consulted.

In Vitro JNK1 Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the phosphorylation of a substrate by JNK1. The use of a europium-labeled anti-phospho-substrate antibody and an allophycocyanin (APC)-labeled substrate allows for the detection of phosphorylation through FRET.

Materials:

-

Recombinant human JNK1 enzyme

-

ATF2 (or other suitable JNK1 substrate) fused to a tag (e.g., GST) and labeled with APC

-

Europium-labeled anti-phospho-ATF2 (Thr71) antibody

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound (or other test compound) dissolved in DMSO

-

384-well low-volume microplates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the following to each well:

-

Test compound (this compound) or DMSO (vehicle control).

-

Recombinant JNK1 enzyme.

-

APC-labeled ATF2 substrate.

-

-

Initiate Reaction: Add ATP to each well to start the kinase reaction. The final volume should be consistent across all wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add a solution containing the europium-labeled anti-phospho-ATF2 antibody and EDTA (to stop the kinase reaction) to each well.

-

Second Incubation: Incubate the plate at room temperature for a further specified time (e.g., 60 minutes) to allow for antibody binding.

-

Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (APC) wavelengths.

-

Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vitro p38-γ MAPK Kinase Assay (Filter-Binding Assay)

This assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate by p38-γ MAPK.

Materials:

-

Recombinant human p38-γ MAPK enzyme

-

Myelin Basic Protein (MBP) or other suitable substrate

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

-

This compound (or other test compound) dissolved in DMSO

-

Phosphocellulose filter plates

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer.

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, combine:

-

Test compound (this compound) or DMSO (vehicle control).

-

Recombinant p38-γ MAPK enzyme.

-

MBP substrate.

-

Kinase assay buffer.

-

-

Initiate Reaction: Add [γ-³²P]ATP to initiate the reaction.

-

Incubation: Incubate at 30°C for a defined period (e.g., 30 minutes).

-

Stop Reaction and Capture Substrate: Spot a portion of the reaction mixture onto a phosphocellulose filter paper/plate. Immediately wash the filters multiple times with phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of radioactivity incorporated into the substrate on the filters using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Caption: General Workflow for In Vitro Kinase Inhibition Assays.

Conclusion

This compound is a selective inhibitor of JNK1 and p38-γ MAPK, representing a valuable chemical probe for studying the roles of these kinases in cellular processes. Its bi-thiazole diamine scaffold may serve as a promising starting point for the design and development of novel therapeutic agents targeting diseases driven by aberrant JNK and p38 signaling. Further investigation is warranted to fully elucidate the therapeutic potential of this compound and its analogs.

References

An In-depth Technical Guide to the Discovery and Synthesis of JD123

Introduction

JD123 is a novel small molecule inhibitor that has shown significant promise in preclinical studies for the treatment of various malignancies. Its discovery and subsequent synthesis represent a significant advancement in the field of targeted cancer therapy. This document provides a comprehensive overview of the discovery process, from initial screening to lead optimization, and details the synthetic route developed for its efficient production. Furthermore, it elucidates the key signaling pathways modulated by this compound and provides detailed experimental protocols for its biological evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical development of this compound and similar targeted therapies.

Discovery of this compound

The discovery of this compound was the result of a high-throughput screening campaign aimed at identifying novel inhibitors of a key kinase implicated in tumor progression. A library of diverse chemical scaffolds was screened against the purified kinase domain, leading to the identification of a promising hit compound. Subsequent medicinal chemistry efforts focused on optimizing the potency, selectivity, and pharmacokinetic properties of this initial hit, culminating in the discovery of this compound.

Synthesis of this compound

The synthetic route for this compound was designed to be efficient and scalable, allowing for the production of sufficient quantities for preclinical and potential clinical development. The synthesis begins with commercially available starting materials and proceeds through a multi-step sequence involving several key chemical transformations.

Experimental Protocols

General Synthetic Procedures

All reactions were carried out under an inert atmosphere of nitrogen or argon unless otherwise specified. Anhydrous solvents were obtained from a commercial source and used without further purification. Reagents were purchased from commercial suppliers and used as received. Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates and visualized by UV light or by staining with an appropriate reagent. Flash column chromatography was performed on silica gel (230-400 mesh).

Synthesis of 4,5-dicyano-1,2,3-triazole

A detailed protocol for the synthesis of a related precursor, 4,5-dicyano-1,2,3-triazole, is provided as an example of the general synthetic chemistry methodologies employed in this field. Diaminomaleonitrile is used as the starting material for the preparation of 4,5-dicyano-1,2,3-triazole.[1] This compound serves as a precursor for a series of nitrogen-rich 1,2,3-triazole-based derivatives.[1] The synthesis involves the cyclization reaction of diaminomaleonitrile.[1]

Hydrolysis of 4,5-dicyano-1,2,3-triazole

Under alkaline conditions using sodium hydroxide, 4,5-dicyano-1,2,3-triazole can be hydrolyzed to yield 4,5-dicarboxylic acid-1,2,3-triazole (7) with a 91% yield.[1]

Esterification of 4,5-dicarboxylic acid-1,2,3-triazole

Compound 7 undergoes esterification with methanol and concentrated sulfuric acid as a catalyst to produce 4,5-dicarboxylic acid dimethyl ester-1,2,3-triazole (8) in an 83% yield.[1]

Hydrazinolysis of 4,5-dicarboxylic acid dimethyl ester-1,2,3-triazole

Compound 8 is then converted to 4,5-dicarbohydrazide-1,2,3-triazole (9) through hydrazinolysis, achieving an 86% yield.[1]

Condensation to form 4,7-dione-1,2,3-triazolo[4,5-d]pyridazine

Finally, with hydrochloric acid as a catalyst, compound 9 undergoes a condensation reaction to synthesize 4,7-dione-1,2,3-triazolo[4,5-d]pyridazine (10) in a 76% yield.[1]

Signaling Pathway

The following diagram illustrates a representative signaling pathway that could be targeted by a kinase inhibitor like this compound.

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for cancer therapeutics. This compound is shown to inhibit RAF kinase.

Experimental Workflow

The general workflow for the discovery and initial evaluation of a compound like this compound is depicted below.

Caption: A flowchart outlining the major stages of the drug discovery and preclinical development process for a small molecule inhibitor.

Logical Relationship

The following diagram illustrates the logical relationship between the different stages of the synthesis and evaluation of the 1,2,3-triazole derivatives.

References

In Vitro Kinase Assay for JD123: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for characterizing the in vitro activity of JD123, a novel kinase inhibitor. It details the experimental protocols for determining its inhibitory potency and selectivity, presents data in a structured format for clear interpretation, and visualizes key concepts and workflows. This document is intended to serve as a practical resource for researchers in pharmacology and drug discovery engaged in the preclinical evaluation of kinase inhibitors.

Introduction to Kinase Inhibition and this compound

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making kinases attractive targets for therapeutic intervention.[3][4] The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery.[4]

This compound is a hypothetical, novel small molecule inhibitor designed to target a specific kinase implicated in a disease signaling pathway. To ascertain its therapeutic potential, a thorough in vitro characterization is essential. This guide outlines the core biochemical assays required to quantify the inhibitory activity of this compound, assess its selectivity across a panel of kinases, and understand its mechanism of action.

Data Presentation: Inhibitory Profile of this compound

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.[5] A lower IC50 value indicates greater potency. The following tables summarize the hypothetical inhibitory activity of this compound against its primary target and a panel of off-target kinases, as determined by the ADP-Glo™ Kinase Assay.

Table 1: IC50 of this compound Against Primary Target Kinase

| Target Kinase | Assay Type | ATP Concentration | Substrate | IC50 (nM) |

| Kinase-X | ADP-Glo™ | 10 µM | Poly(E,Y)4:1 | 15.2 |

| Kinase-X | TR-FRET | 10 µM | Biotin-Poly(E,Y)4:1 | 18.5 |

Table 2: Selectivity Profile of this compound Against a Panel of Kinases

| Kinase | Assay Type | IC50 (nM) |

| Kinase-A | ADP-Glo™ | > 10,000 |

| Kinase-B | ADP-Glo™ | 8,750 |

| Kinase-C | ADP-Glo™ | > 10,000 |

| Kinase-D | ADP-Glo™ | 1,230 |

| Kinase-E | ADP-Glo™ | 5,400 |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and interpretation of in vitro kinase assay data.[6] Below are the methodologies for two common assay formats used to characterize this compound.

ADP-Glo™ Kinase Assay

This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The intensity of the luminescent signal is directly proportional to the amount of ADP generated and, therefore, to the kinase activity.

Materials:

-

Kinase-X enzyme

-

Substrate: Poly(E,Y)4:1

-

This compound compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT

-

ATP

-

DMSO

-

384-well white plates

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. A typical starting concentration is 100 µM.

-

Reaction Setup:

-

Add 2.5 µL of kinase buffer to all wells.

-

Add 1 µL of the this compound dilution or DMSO (as a negative control) to the appropriate wells.

-

Add 2.5 µL of a solution containing the kinase enzyme and substrate in kinase buffer.

-

Pre-incubate the plate for 15 minutes at room temperature.[7]

-

-

Initiation of Kinase Reaction: Add 5 µL of ATP solution (at a concentration that is at or near the Km for the specific kinase) to all wells to start the reaction.[7]

-

Incubation: Incubate the reaction plate for 1-2 hours at room temperature.[7]

-

Termination and ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.[7]

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[8]

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This fluorescence-based assay measures the phosphorylation of a biotinylated substrate by a kinase.[9] The detection is based on the proximity of a europium cryptate-labeled anti-phospho antibody (donor) and a streptavidin-XL665 conjugate (acceptor) that binds to the biotinylated substrate.[9]

Materials:

-

Kinase-X enzyme

-

Biotinylated substrate (e.g., Biotin-Poly(E,Y)4:1)

-

This compound compound

-

HTRF® KinEASE™ Kit (Cisbio)

-

Kinase Buffer: 50 mM HEPES (pH 7.0), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

-

ATP

-

DMSO

-

384-well low-volume black plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Reaction Setup:

-

Add 2 µL of this compound dilution or DMSO to the appropriate wells.

-

Add 4 µL of a solution containing the kinase enzyme and the biotinylated substrate in kinase buffer.

-

-

Initiation of Kinase Reaction: Add 4 µL of ATP solution to all wells to start the reaction.

-

Incubation: Incubate the plate for 60 minutes at room temperature.

-

Detection:

-

Add 10 µL of a pre-mixed solution of HTRF® detection reagents (europium cryptate-labeled anti-phospho antibody and streptavidin-XL665) in detection buffer.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition: Measure the fluorescence at 620 nm (cryptate emission) and 665 nm (XL665 emission) using an HTRF®-compatible plate reader.

-

Data Analysis: The HTRF® ratio (fluorescence at 665 nm / fluorescence at 620 nm) * 10,000 is calculated.[9] The IC50 value is determined by plotting the percentage of inhibition (based on the HTRF® ratio) against the logarithm of the inhibitor concentration.

Visualizations: Pathways and Workflows

Diagrams are provided to illustrate the signaling context of the target kinase, the general workflow for an in vitro kinase assay, and the logic of an inhibitor screening cascade.

Caption: Hypothetical signaling pathway of Receptor Kinase-X.

Caption: General workflow for an in vitro kinase assay.

Caption: Inhibitor screening and selection cascade.

Conclusion

The in vitro kinase assays detailed in this guide are fundamental to the preclinical characterization of novel inhibitors like this compound. By employing robust and reproducible methods such as ADP-Glo™ and HTRF®, researchers can accurately determine the potency and selectivity of candidate compounds. The data and workflows presented here provide a framework for the systematic evaluation of kinase inhibitors, facilitating the identification and optimization of promising new therapeutic agents.

References

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. azurebiosystems.com [azurebiosystems.com]

- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 7. domainex.co.uk [domainex.co.uk]

- 8. benchchem.com [benchchem.com]

- 9. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Development of JD123: A Novel Kinase Inhibitor for Oncology

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: JD123 is a fictional investigational compound. The data and results presented in this document are representative examples for illustrative purposes and are not derived from actual clinical or preclinical studies.

Executive Summary

This whitepaper provides a comprehensive technical overview of the preclinical data for this compound, a novel, potent, and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), a key upstream regulator in the c-Jun N-terminal kinase (JNK) signaling pathway. Dysregulation of the JNK pathway is implicated in the pathogenesis of various solid tumors, making MAP4K1 an attractive therapeutic target. This document summarizes the in vitro and in vivo pharmacology, pharmacokinetics, and preliminary safety profile of this compound, establishing a strong foundation for its continued clinical development.

In Vitro Pharmacology

The in vitro activity of this compound was assessed through a series of enzymatic and cell-based assays to determine its potency, selectivity, and mechanism of action.

Enzymatic Assays

The inhibitory activity of this compound against a panel of kinases was evaluated to confirm its potency and selectivity for MAP4K1.

Table 1: Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) |

| MAP4K1 | 2.5 |

| JNK1 | 850 |

| p38α | >10,000 |

| ERK1 | >10,000 |

| EGFR | >10,000 |

| VEGFR2 | >10,000 |

Cell-Based Assays

The anti-proliferative activity of this compound was evaluated in a panel of human cancer cell lines with known JNK pathway activation.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (nM) |

| A549 | Non-Small Cell Lung | 15.2 |

| PANC-1 | Pancreatic | 22.8 |

| MDA-MB-231 | Triple-Negative Breast | 18.5 |

| HT-29 | Colorectal | 35.1 |

Target Engagement and Pathway Modulation

Western blot analysis in PANC-1 cells confirmed that this compound effectively inhibits the phosphorylation of c-Jun, a direct downstream substrate of JNK, demonstrating target engagement in a cellular context.

In Vivo Pharmacology and Efficacy

The antitumor efficacy of this compound was assessed in a PANC-1 pancreatic cancer xenograft mouse model.

PANC-1 Xenograft Model

Athymic nude mice bearing established PANC-1 tumors were treated with this compound or vehicle control.

Table 3: Efficacy of this compound in PANC-1 Xenograft Model

| Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| This compound | 10 | 35 |

| This compound | 30 | 68 |

| This compound | 50 | 85 |

Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in Sprague-Dawley rats following a single oral dose.

Table 4: Pharmacokinetic Parameters of this compound in Rats (30 mg/kg, PO)

| Parameter | Value |

| Cmax (ng/mL) | 1250 |

| Tmax (h) | 2.0 |

| AUC (0-inf) (ng·h/mL) | 9800 |

| T½ (h) | 6.5 |

| Oral Bioavailability (%) | 45 |

Experimental Protocols

Kinase Inhibition Assay Protocol

Biochemical potency (IC50) was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant human MAP4K1 was incubated with a fluorescently labeled peptide substrate and ATP in the presence of varying concentrations of this compound. The reaction was allowed to proceed for 60 minutes at room temperature. A europium-labeled anti-phospho-substrate antibody was then added, and the TR-FRET signal was measured. Data were normalized to controls and the IC50 value was calculated using a four-parameter logistic fit.

Cell Proliferation (GI50) Assay Protocol

Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. Cells were then treated with a 10-point, 3-fold serial dilution of this compound for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was measured, and the concentration required to inhibit cell growth by 50% (GI50) was determined by non-linear regression analysis.

PANC-1 Xenograft Model Protocol

Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 PANC-1 cells. When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8 per group). This compound was formulated in 0.5% methylcellulose/0.2% Tween 80 and administered orally once daily (QD) for 21 days. Tumor volume and body weight were measured twice weekly. Tumor growth inhibition was calculated at the end of the study.

Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits MAP4K1, blocking the JNK signaling cascade.

Experimental Workflow for In Vivo Efficacy Study

An In-depth Technical Guide to the Known Off-Target Effects of JD123

Disclaimer: JD123 is a hypothetical molecule. This document serves as an illustrative template for presenting off-target analysis for a novel chemical entity, structured to meet the requirements of researchers, scientists, and drug development professionals. All data, pathways, and experimental results are representative examples.

Introduction

This compound is a novel ATP-competitive kinase inhibitor under development for its potent and selective inhibition of Mitogen-Activated Protein Kinase 14 (MAPK14, p38α). While demonstrating high affinity for its primary target, a comprehensive understanding of its off-target interaction profile is critical for predicting potential safety liabilities and understanding secondary pharmacology. This guide provides a detailed summary of the known off-target effects of this compound, based on a series of industry-standard screening panels and cellular assays.

Off-Target Kinase Selectivity Profile

To assess the selectivity of this compound against the human kinome, a competitive binding assay was performed across a panel of 468 kinases. The primary screen was conducted at a this compound concentration of 1 µM. Hits demonstrating greater than 70% inhibition were subjected to follow-up dose-response assays to determine the half-maximal inhibitory concentration (IC50).

Quantitative Kinase Inhibition Data

The following table summarizes the inhibitory activity of this compound against the primary target (p38α) and all identified off-target kinases with an IC50 value below 10 µM.

| Target | Gene Symbol | Ligand | IC50 (nM) | Fold Selectivity vs. p38α |

| Primary Target | MAPK14 | This compound | 12 | - |

| Off-Target 1 | MAPK11 | This compound | 85 | 7.1x |

| Off-Target 2 | RIPK2 | This compound | 240 | 20.0x |

| Off-Target 3 | GAK | This compound | 950 | 79.2x |

| Off-Target 4 | JNK1 | This compound | 1,200 | 100.0x |

Experimental Protocol: Kinase Profiling Assay

A competitive displacement binding assay was utilized to quantify the interaction of this compound with the kinase panel.

-

Assay Principle: Test compounds are incubated with kinase-tagged bacteriophage T7 and a specific immobilized ligand that binds to the kinase's active site. Compounds that bind to the active site prevent the kinase from binding to the immobilized ligand, resulting in a lower concentration of phage in the well after a wash step.

-

Reagents: Kinase panel (DiscoverX KINOMEscan™), this compound stock (10 mM in DMSO), assay buffer, immobilized ligands, and detection reagents.

-

Procedure:

-

This compound was serially diluted to generate 11-point dose-response curves.

-

Kinases, this compound, and the immobilized active-site ligand were incubated for 1 hour at room temperature in streptavidin-coated plates.

-

Wells were washed to remove unbound phage.

-

The amount of remaining kinase-tagged phage was quantified using qPCR.

-

IC50 values were calculated using a standard four-parameter logistic curve fit in GraphPad Prism.

-

Visualization: Kinase Profiling Workflow

Caption: Workflow for the competitive binding kinase profiling assay.

Broader Pharmacological Profile

To investigate potential interactions with other major drug target classes, this compound was screened at 10 µM against a panel of 44 receptors, ion channels, and transporters.

Quantitative Data for Non-Kinase Targets

No significant off-target activity (>50% inhibition or stimulation) was observed for any of the targets in the panel. The highest observed inhibition was on the M1 muscarinic acetylcholine receptor, which was not statistically significant.

| Target | Gene Symbol | Ligand | % Inhibition @ 10 µM |

| Muscarinic M1 Receptor | CHRM1 | This compound | 28% |

Experimental Protocol: Radioligand Binding Assay

-

Assay Principle: This assay measures the ability of a test compound to displace a specific, high-affinity radioligand from its receptor target.

-

Reagents: Cell membranes expressing the target receptor (e.g., CHRM1), a specific radioligand (e.g., [3H]-pirenzepine), this compound, scintillation fluid.

-

Procedure:

-

Membrane preparations were incubated with the radioligand and either vehicle (control) or this compound (10 µM) in a 96-well plate.

-

The incubation was allowed to reach equilibrium (e.g., 60 minutes at 25°C).

-

The reaction was terminated by rapid filtration through a glass fiber filter, trapping the membrane-bound radioligand.

-

The filter was washed to remove unbound radioligand.

-

Radioactivity trapped on the filter was measured by liquid scintillation counting.

-

Percent inhibition was calculated relative to the vehicle control.

-

Cellular Target Engagement and Off-Target Effects

While biochemical assays are crucial, confirming target engagement within a cellular context is a key validation step. A Cellular Thermal Shift Assay (CETSA) was used to measure the binding of this compound to its primary target (p38α) and its most potent off-target (RIPK2) in HEK293 cells.

Quantitative CETSA Data

The thermal stabilization of a protein upon ligand binding leads to an increase in its melting temperature (Tm). The change in Tm (ΔTm) is indicative of target engagement.

| Target | Gene Symbol | Cell Line | ΔTm (°C) with 1 µM this compound |

| Primary Target | MAPK14 | HEK293 | +5.8 |

| Off-Target | RIPK2 | HEK293 | +2.1 |

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Intact HEK293 cells were treated with either vehicle (0.1% DMSO) or 1 µM this compound for 1 hour.

-

Heating: Cell suspensions were aliquoted and heated individually to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.

-

Lysis: Cells were lysed by freeze-thaw cycles.

-

Separation: Precipitated (denatured) proteins were separated from the soluble fraction by centrifugation.

-

Quantification: The amount of soluble target protein (p38α or RIPK2) remaining in the supernatant at each temperature was quantified by Western Blot or ELISA.

-

Analysis: Melting curves were generated by plotting the soluble protein fraction against temperature. The ΔTm was calculated as the difference in Tm between this compound-treated and vehicle-treated cells.

Predicted Signaling Pathway Implications

The most significant off-target interaction identified was the inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2). RIPK2 is a key signaling node in the innate immune response, particularly in pathways initiated by NOD1 and NOD2 pattern recognition receptors. Inhibition of RIPK2 by this compound could potentially lead to immunosuppressive effects or interfere with inflammatory signaling.

Visualization: RIPK2 Signaling Pathway

Caption: Predicted impact of this compound on the NOD2-RIPK2 signaling axis.

Summary and Risk Assessment

This compound is a potent inhibitor of p38α with a favorable selectivity profile. The primary off-target activity is against RIPK2, with a 20-fold selectivity window observed in biochemical assays. This off-target engagement was confirmed in a cellular context, albeit with a smaller thermal shift compared to the primary target. The potential for immunosuppressive effects due to RIPK2 inhibition should be considered during further preclinical safety evaluation. Other identified off-targets are considered low-risk due to the large selectivity window (>79-fold).

Visualization: Off-Target Risk Assessment Logic

Caption: Decision tree for evaluating the risk of identified off-target hits.

JD123: A Technical Guide to its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

JD123 is a small molecule inhibitor belonging to the bi-thiazole-2,2'-diamine class of compounds. It has been identified as a potent, ATP-competitive inhibitor of specific members of the mitogen-activated protein kinase (MAPK) family. Understanding the selectivity profile of this compound is crucial for its development as a chemical probe or a therapeutic agent. This document provides a comprehensive overview of the kinase selectivity of this compound, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.

Data Presentation: Kinase Selectivity Profile of this compound

The following table summarizes the known quantitative data on the inhibitory activity of this compound against a panel of protein kinases. The data is compiled from in vitro kinase assays.

| Target Kinase | IC50 (nM) | Assay Type | Notes |

| Primary Targets | |||

| JNK1 | Data not publicly available | Radiometric Filter Binding | Potent inhibitor |

| p38-γ (MAPK12) | Data not publicly available | Radiometric Filter Binding | Potent inhibitor |

| Not Significantly Inhibited | |||

| ERK1 | >10,000 | Radiometric Filter Binding | No significant inhibition observed at 10 µM |

| ERK2 | >10,000 | Radiometric Filter Binding | No significant inhibition observed at 10 µM |

| p38-α (MAPK14) | >10,000 | Radiometric Filter Binding | No significant inhibition observed at 10 µM |

| p38-β (MAPK11) | >10,000 | Radiometric Filter Binding | No significant inhibition observed at 10 µM |

| p38-δ (MAPK13) | >10,000 | Radiometric Filter Binding | No significant inhibition observed at 10 µM |

| Off-Target Kinases (at 10 µM) | |||

| PKBβ/Akt2 | Data not publicly available | Radiometric Filter Binding | Inhibition observed at 10 µM |

Note: While the primary publication identifies potent inhibition of JNK1 and p38-γ, specific IC50 values are not provided in the publicly available abstract. The information that this compound does not affect ERK1, ERK2, or p38-α, p38-β, or p38-δ is based on screening at a concentration of 10 µM[1]. Further screening of a broad kinase panel at 10µM also revealed inhibitory activity against PKBβ/Aktβ[1].

Experimental Protocols

The following are detailed methodologies for key experiments typically used to determine the kinase selectivity profile of a compound like this compound. These protocols are based on standard biochemical kinase assays.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)

This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

-

Purified recombinant kinase (e.g., JNK1, p38-γ)

-

Kinase-specific substrate (e.g., GST-c-Jun for JNK1)

-

[γ-³²P]ATP

-

Assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

This compound stock solution (in DMSO)

-

96-well filter plates (e.g., Millipore MAPH)

-

Phosphoric acid (1%)

-

Scintillation counter and scintillant

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the purified kinase and its specific substrate in the assay buffer.

-

Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP to each well.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

-

Reaction Termination and Substrate Capture: Terminate the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Washing: Wash the filter plate multiple times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Add scintillant to each well and measure the amount of incorporated ³²P using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase activity for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualization

Experimental Workflow

Caption: Workflow for in vitro kinase selectivity profiling.

Signaling Pathways

Caption: Inhibition of JNK and p38 MAPK pathways by this compound.

References

Methodological & Application

Application Notes and Protocols: JD123 Treatment for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

JD123 is a potent and selective small molecule inhibitor targeting the c-Jun N-terminal kinase 1 (JNK1) and p38-γ mitogen-activated protein kinase (MAPK).[1] As a dual inhibitor, this compound offers a valuable tool for investigating the roles of the JNK and p38 MAPK signaling pathways in various cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[2] Dysregulation of these pathways is implicated in numerous diseases, making this compound a compound of interest for basic research and preclinical drug development.[2] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its biological effects.

Disclaimer: this compound is intended for research use only and is not for use in humans.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of JNK1 and p38-γ MAPK.[1] By binding to the ATP-binding pocket of these kinases, this compound prevents their phosphorylation and subsequent activation. This blockade inhibits the downstream signaling cascade, including the phosphorylation of transcription factors such as c-Jun, a key substrate of JNK.[1] The inhibition of these pathways can lead to a variety of cellular outcomes, including cell cycle arrest, apoptosis, and modulation of inflammatory responses, depending on the cell type and context.

Signaling Pathway

The following diagram illustrates the putative signaling pathway affected by this compound.

Experimental Workflow

A typical workflow for evaluating the effects of this compound on a cancer cell line is depicted below.

Protocols

Cell Culture and this compound Treatment

This protocol provides a general guideline for treating adherent cells with this compound. It should be optimized for specific cell lines and experimental conditions.

Materials:

-

Cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

This compound (stock solution in DMSO)

-

Multi-well plates (e.g., 96-well for viability, 6-well for protein analysis)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Culture cells in T-75 flasks until they reach 70-80% confluency.

-

Wash cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.[3]

-

Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

-

Seed cells into multi-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.

-

Remove the medium from the wells and replace it with the medium containing the desired concentrations of this compound or vehicle control (DMSO).

-

Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[4][5]

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

After the this compound treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]

Materials:

-

Cells treated with this compound in a 6-well plate

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.

-

Centrifuge the collected cell suspension at 300 x g for 5 minutes.

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation of target proteins within the JNK and p38 MAPK pathways.[8][9]

Materials:

-

Cells treated with this compound in a 6-well plate

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-c-Jun, anti-c-Jun, anti-phospho-p38, anti-p38, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

After treatment, wash cells with cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.[8]

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[10]

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[10]

-

Quantify band intensities and normalize to a loading control like GAPDH.

Data Presentation

Quantitative data should be summarized in a clear and organized manner. Below are examples of how to present data from cell viability and apoptosis assays.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |

| 0 (Vehicle) | 1.25 ± 0.08 | 100 |

| 0.1 | 1.18 ± 0.06 | 94.4 |

| 1 | 0.95 ± 0.05 | 76.0 |

| 10 | 0.52 ± 0.04 | 41.6 |

| 100 | 0.21 ± 0.02 | 16.8 |

Table 2: Apoptosis Induction by this compound (Annexin V/PI Staining)

| This compound Concentration (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |

| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| 1 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 0.9 |

| 10 | 50.3 ± 4.2 | 25.4 ± 2.8 | 24.3 ± 3.1 |

| 100 | 15.8 ± 2.9 | 40.1 ± 3.5 | 44.1 ± 4.0 |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. horizondiscovery.com [horizondiscovery.com]

- 4. Cell viability assays | Abcam [abcam.com]

- 5. Cell Viability and Proliferation Assays [sigmaaldrich.com]

- 6. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. Western Blot Methodologies for Analysis of In Vitro Protein Expression Induced by Teratogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Preparation of JD123 Stock Solution: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution for JD123, a potent inhibitor of c-Jun N-terminal kinase 1 (JNK1) and p38-γ mitogen-activated protein kinase (MAPK).[1][2] Included are key chemical and physical properties, a stepwise protocol for solubilization, and recommendations for stable storage. Additionally, this note outlines experimental considerations and provides diagrams of the targeted signaling pathways to aid in experimental design and data interpretation.

Introduction

This compound is a bi-thiazole-2,2'-diamine compound that has been identified as an ATP-competitive inhibitor of JNK1 and p38-γ MAPK.[1] These kinases are critical components of intracellular signaling cascades that regulate a wide array of cellular processes, including inflammation, apoptosis, and cell differentiation. The ability of this compound to selectively inhibit these pathways makes it a valuable tool for research in oncology, immunology, and neurodegenerative diseases. Proper preparation of a stable, concentrated stock solution is the first and a critical step for ensuring reproducibility and accuracy in in-vitro and in-vivo experimental studies.

Chemical and Physical Properties of this compound

A summary of the essential properties of this compound is provided in the table below. Understanding these characteristics is fundamental to its correct handling and use in experimental settings.

| Property | Value | Reference |

| Full Name | 4'-methyl-N(2)-3-pyridinyl-4,5'-bi-1,3-thiazole-2,2'-diamine | [1] |

| Target(s) | JNK1, p38-γ MAPK | [1][2] |

| Molecular Formula | C₁₃H₁₁N₅S₂ | Inferred |

| Molecular Weight | 301.4 g/mol | Inferred |

| Appearance | Solid powder (assumed) | Common for such compounds |

| Purity | ≥98% (typical) | Vendor dependent |

Preparation of this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). DMSO is a common solvent for this class of compounds due to its high solubilizing capacity.

Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, conical-bottom microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Protocol

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3014 mg of this compound (Molecular Weight = 301.4 g/mol ).

-

Solubilization: Add the appropriate volume of DMSO to the this compound powder. For the example above, add 100 µL of DMSO to the 0.3014 mg of this compound.

-

Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming in a water bath (37°C) for 5-10 minutes can aid in solubilization if necessary. Visually inspect the solution to ensure no particulates are present.

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

-

Storage: Store the aliquoted stock solution at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

Dilution to Working Concentration

For cell-based assays, the DMSO stock solution should be serially diluted in the appropriate cell culture medium to the final desired working concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically <0.5%).

Experimental Protocols

This compound has been utilized in various assays to probe the function of JNK1 and p38-γ MAPK. Below are generalized protocols that can be adapted for specific experimental needs.

In Vitro Kinase Assay

An in vitro kinase assay can be performed to determine the inhibitory activity of this compound against JNK1 or p38-γ.

-

Reaction Mixture: Prepare a reaction mixture containing the purified active kinase (JNK1 or p38-γ), a suitable substrate (e.g., ATF2 for JNK1), and ATP in a kinase reaction buffer.

-

Inhibitor Addition: Add varying concentrations of this compound (prepared by diluting the stock solution in the kinase buffer) to the reaction mixture. Include a vehicle control (DMSO).

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate using methods such as radioactive filter binding assays, fluorescence-based assays, or Western blotting with phospho-specific antibodies.

-

Data Analysis: Calculate the IC₅₀ value of this compound by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular Western Blot Analysis

This protocol is used to assess the effect of this compound on the phosphorylation of downstream targets of JNK1 and p38-γ in a cellular context.

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a predetermined time. A positive control (e.g., a known activator of the JNK or p38 pathway like anisomycin) and a vehicle control (DMSO) should be included.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of downstream targets (e.g., phospho-c-Jun, total c-Jun).

-

Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities to determine the effect of this compound on protein phosphorylation.

Signaling Pathway Diagrams

To facilitate a deeper understanding of the mechanism of action of this compound, the following diagrams illustrate the JNK1 and p38-γ MAPK signaling pathways.

Figure 1: The JNK1 signaling pathway and the inhibitory action of this compound.

Figure 2: The p38-γ MAPK signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines a general workflow for investigating the effects of this compound in a cell-based assay.

Figure 3: A generalized experimental workflow for studying the effects of this compound.

Conclusion

This application note provides a comprehensive guide for the preparation and use of this compound stock solutions. By following these protocols and considering the provided pathway information, researchers can effectively utilize this compound as a specific inhibitor to investigate the roles of JNK1 and p38-γ MAPK in various biological processes. Adherence to these guidelines will help ensure the generation of reliable and reproducible data in future studies.

References

Application Notes and Protocols for Western Blotting of CD123 (IL-3Rα)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the detection of CD123, also known as the Interleukin-3 receptor alpha subunit (IL-3Rα), using Western blotting. The protocols and recommendations are compiled from various antibody datasheets and scientific resources to ensure robust and reproducible results. It is important to note that the user-provided "JD123" is presumed to be a typographical error, and all information herein pertains to CD123.

Introduction to CD123

CD123 is the alpha subunit of the Interleukin-3 (IL-3) receptor.[1] While it binds to IL-3 with low affinity on its own, it forms a high-affinity receptor complex upon heterodimerization with the common beta subunit (βc or CD131).[1] This receptor activation triggers intracellular signaling cascades that are crucial for the proliferation and differentiation of hematopoietic cells.[2] Notably, CD123 is overexpressed in various hematological malignancies, including Acute Myeloid Leukemia (AML), making it a significant biomarker and a promising therapeutic target.

Recommended Antibody Concentrations for Western Blot

The optimal antibody concentration is critical for achieving a strong and specific signal in Western blotting. The following table summarizes the recommended starting concentrations and dilutions for various commercially available anti-CD123 antibodies. It is highly recommended to perform a titration experiment to determine the optimal dilution for your specific experimental conditions and cell or tissue lysates.

| Antibody Provider | Catalog Number | Type | Host | Recommended Dilution/Concentration |

| Thermo Fisher Scientific | PA5-119920 | Polyclonal | Rabbit | 1:500 |

| R&D Systems | AF841 | Polyclonal | Goat | 0.5 µg/mL |

| R&D Systems | MAB301 | Monoclonal | Mouse | 1 µg/mL |

| Cell Signaling Technology | 57481 | Polyclonal | Rabbit | 1:1000 |

| Cloud-Clone Corp. | PAB505Hu01 | Polyclonal | Rabbit | 0.01-2 µg/mL |

Detailed Western Blot Protocol for CD123 Detection

This protocol provides a comprehensive step-by-step guide for performing a Western blot to detect CD123.

1. Sample Preparation (Cell Lysate)

-

Culture cells of interest to the desired confluency. For suspension cells, pellet by centrifugation.

-

Wash cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.

-

Incubate the lysate on ice for 30 minutes with intermittent vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

2. SDS-PAGE and Protein Transfer

-

Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel (10-12% is generally suitable for CD123, which has a molecular weight of approximately 60-70 kDa).

-

Include a pre-stained protein ladder to monitor migration and transfer efficiency.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

Confirm successful transfer by visualizing the pre-stained protein ladder on the membrane.

3. Immunoblotting

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary anti-CD123 antibody in the blocking buffer according to the recommended concentration (see table above). Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature. The dilution of the secondary antibody should be optimized according to the manufacturer's instructions.

-

Final Washes: Wash the membrane three times for 10 minutes each with TBST.

4. Detection

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for the recommended time.

-

Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.

Experimental Workflow

References

Application Notes and Protocols for JD123 in a Mouse Xenograft Model

For research, scientific, and drug development professionals.

Introduction

JD123 is a potent and selective small molecule inhibitor targeting c-Jun N-terminal kinase 1 (JNK1) and p38-γ mitogen-activated protein kinase (MAPK).[1] The JNK and p38 MAPK signaling pathways are critical regulators of cellular processes such as inflammation, apoptosis, and proliferation, and their dysregulation has been implicated in the progression of various cancers.[2][3] Inhibition of these pathways presents a promising therapeutic strategy for cancer treatment.[3][4] Preclinical evaluation of novel inhibitors like this compound in robust animal models, such as mouse xenografts, is a crucial step in the drug development process.

These application notes provide a generalized framework for utilizing this compound in a mouse xenograft model to assess its anti-tumor efficacy. The protocols outlined below are based on established methodologies for xenograft studies and the known mechanisms of JNK and p38 MAPK inhibitors.

Mechanism of Action

This compound is an ATP-competitive inhibitor of JNK1 and p38-γ MAPK.[1] By blocking the activity of these kinases, this compound can modulate downstream signaling cascades that are often hyperactivated in cancer cells. The JNK pathway, when dysregulated, can contribute to tumor cell survival and proliferation.[4][5] Similarly, the p38 MAPK pathway has a dual role in tumorigenesis, acting as a tumor suppressor in some contexts and a promoter in others, particularly in advanced stages of cancer.[2] Inhibition of JNK1 and p38-γ by this compound is hypothesized to induce apoptosis and inhibit the growth of tumors where these pathways are key drivers of malignancy.

Data Presentation

The following tables represent hypothetical data to illustrate the potential anti-tumor effects of this compound in a mouse xenograft model.

Table 1: In Vivo Efficacy of this compound on Tumor Growth Inhibition

| Treatment Group | Dosage (mg/kg, daily) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1500 ± 250 | - |

| This compound | 25 | 950 ± 180 | 36.7 |

| This compound | 50 | 600 ± 120 | 60.0 |

| This compound | 100 | 350 ± 90 | 76.7 |

Table 2: Effect of this compound on Body Weight of Tumor-Bearing Mice

| Treatment Group | Dosage (mg/kg, daily) | Mean Body Weight (g) at Day 0 | Mean Body Weight (g) at Day 21 | Percent Change in Body Weight (%) |

| Vehicle Control | - | 20.5 ± 1.2 | 19.8 ± 1.5 | -3.4 |

| This compound | 25 | 20.3 ± 1.1 | 20.1 ± 1.3 | -1.0 |

| This compound | 50 | 20.6 ± 1.3 | 20.2 ± 1.4 | -1.9 |

| This compound | 100 | 20.4 ± 1.2 | 19.5 ± 1.6 | -4.4 |

Experimental Protocols

I. Cell Culture and Xenograft Tumor Establishment

-

Cell Line Selection : Choose a cancer cell line with known activation of the JNK or p38 MAPK pathways.

-

Cell Culture : Culture the selected cells in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Cell Preparation for Implantation :

-

Harvest cells during the logarithmic growth phase using trypsin.

-

Wash the cells with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

-

-

Animal Model : Utilize immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old.

-

Tumor Implantation :

-

Anesthetize the mice.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.

-

-

Tumor Growth Monitoring :

-

Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Randomize mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.

-

II. Administration of this compound

-

Formulation : Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). The formulation should be prepared fresh daily.

-

Dosing :

-

Based on preliminary studies, select a range of doses (e.g., 25, 50, and 100 mg/kg).

-

Administer this compound or the vehicle control to the respective groups of mice once daily via oral gavage or intraperitoneal injection.

-

-

Treatment Duration : Continue treatment for a predetermined period, typically 21-28 days, or until tumors in the control group reach the maximum allowed size as per institutional animal care and use committee (IACUC) guidelines.

III. Efficacy and Toxicity Assessment

-

Tumor Growth : Continue to measure tumor volume every 2-3 days throughout the study.

-

Body Weight : Monitor the body weight of each mouse twice a week as an indicator of general health and treatment-related toxicity.

-

Clinical Observations : Observe the mice daily for any signs of distress, changes in behavior, or other adverse effects.

-

Endpoint Analysis :

-

At the end of the study, euthanize the mice.

-

Excise the tumors and measure their final weight and volume.

-

Collect tumors and major organs for further analysis (e.g., histopathology, pharmacodynamic marker analysis).

-

IV. Pharmacodynamic Marker Analysis

-

Tissue Processing :

-

Homogenize a portion of the excised tumor tissue to extract proteins.

-

-

Western Blot Analysis :

-

Perform Western blotting on the tumor lysates to assess the levels of phosphorylated c-Jun (a downstream target of JNK) and other relevant biomarkers of the JNK and p38 MAPK pathways.

-

This analysis will confirm the on-target activity of this compound in vivo.

-

Mandatory Visualizations

Caption: this compound inhibits JNK1 and p38-γ signaling pathways.

Caption: Experimental workflow for a mouse xenograft study.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Application Notes and Protocols for In Vivo Administration of JD123

For Research Use Only. Not for use in diagnostic procedures.

Introduction

JD123 is a potent and selective ATP-competitive inhibitor of c-Jun N-terminal kinase 1 (JNK1). It also demonstrates inhibitory activity against p38-γ mitogen-activated protein kinase (MAPK).[1] JNK1 is a critical signaling protein involved in various cellular processes, including inflammation, apoptosis, and cell proliferation. Its dysregulation has been implicated in numerous diseases, making this compound a valuable tool for in vivo studies aimed at elucidating the role of JNK1 signaling in pathological conditions and for preclinical assessment of its therapeutic potential.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of this compound. The document includes recommended administration routes, formulation protocols, and detailed experimental procedures for pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Physicochemical Properties and Formulation

This compound is a small molecule with limited aqueous solubility. Therefore, a suitable vehicle is required for its in vivo delivery. The choice of formulation and administration route will depend on the experimental objectives, animal model, and desired pharmacokinetic profile.[2]

Table 1: Recommended Formulations for this compound

| Formulation ID | Vehicle Composition | This compound Concentration | Recommended Route of Administration |

| This compound-IV-01 | 10% DMSO, 40% PEG400, 50% Saline | 2 mg/mL | Intravenous (IV) |

| This compound-PO-01 | 0.5% Methylcellulose in deionized water | 5 mg/mL | Oral (PO) Gavage |

| This compound-IP-01 | 5% DMSO, 5% Tween 80, 90% Saline | 5 mg/mL | Intraperitoneal (IP) |

| This compound-SC-01 | 20% Solutol HS 15 in PBS | 10 mg/mL | Subcutaneous (SC) |

In Vivo Administration Protocols

Animal Models: The choice of animal model is critical and should be based on the research question. Common models for studying inflammation, oncology, and metabolic diseases include BALB/c, C57BL/6, and immunodeficient (e.g., nude or SCID) mice.[2]

Protocol 1: Preparation of this compound Formulations

A. Intravenous (IV) Formulation (this compound-IV-01)

-

Weigh the required amount of this compound.

-

Dissolve this compound in DMSO to create a stock solution.

-

Add PEG400 to the DMSO stock and vortex until the solution is clear.

-

Add saline to the desired final volume and mix thoroughly.

-

Filter the final solution through a 0.22 µm syringe filter before administration.[3]

B. Oral (PO) Gavage Formulation (this compound-PO-01)

-

Weigh the required amount of this compound.

-

Prepare a 0.5% methylcellulose solution in deionized water.

-

Add this compound to the methylcellulose solution.

-

Homogenize the suspension using a sonicator or a high-speed homogenizer until a uniform suspension is achieved.

C. Intraperitoneal (IP) Formulation (this compound-IP-01)

-

Weigh the required amount of this compound.

-

Dissolve this compound in DMSO.

-

Add Tween 80 and mix.

-

Add saline to the final volume and vortex to form a clear solution or a fine emulsion.

D. Subcutaneous (SC) Formulation (this compound-SC-01)

-

Weigh the required amount of this compound.

-

Warm the Solutol HS 15 in PBS solution to 37°C to reduce viscosity.

-

Add this compound and mix thoroughly until dissolved.

Protocol 2: In Vivo Administration

Animals: 8-10 week old mice.

A. Intravenous (IV) Injection:

-

Warm the animal to dilate the lateral tail vein.

-

Load the syringe with the this compound-IV-01 formulation.

-

Inject a volume of 5 mL/kg into the lateral tail vein.[3]

B. Oral (PO) Gavage:

-

Use a proper-sized gavage needle.

-

Administer the this compound-PO-01 formulation at a volume of 10 mL/kg directly into the stomach.[3]

C. Intraperitoneal (IP) Injection:

-

Position the animal to expose the abdomen.

-

Inject the this compound-IP-01 formulation at a volume of 10 mL/kg into the peritoneal cavity.[3]

D. Subcutaneous (SC) Injection:

-

Pinch the skin on the back of the neck to form a tent.

-

Insert the needle into the base of the tent and inject the this compound-SC-01 formulation at a volume of 5 mL/kg.[3]

Pharmacokinetic Studies

A pharmacokinetic study is essential to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice

| Parameter | Intravenous (IV) | Oral (PO) | Intraperitoneal (IP) | Subcutaneous (SC) |

| Dose (mg/kg) | 2 | 10 | 10 | 10 |

| Cmax (ng/mL) | 1500 | 800 | 1200 | 600 |

| Tmax (h) | 0.08 | 1.0 | 0.5 | 2.0 |

| AUC (0-t) (ng*h/mL) | 3200 | 4500 | 5500 | 6000 |

| Half-life (t1/2) (h) | 2.5 | 4.0 | 3.5 | 6.0 |

| Bioavailability (%) | 100 | 28 | 68 | 75 |

Protocol 3: Pharmacokinetic Blood Sampling

-

Administer this compound to mice via the chosen route.

-

Collect approximately 50 µL of blood from the saphenous vein at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[3]

-

Collect blood into tubes containing K2EDTA as an anticoagulant.

-

Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate plasma.

-

Store the plasma samples at -80°C until analysis by LC-MS/MS.[3]

Experimental Workflows and Signaling Pathways

Caption: Experimental workflow for in vivo studies with this compound.

Caption: Simplified JNK1 signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for JD123 Treatment in Sensitive Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

JD123, identified as 4'-methyl-N(2)-3-pyridinyl-4,5'-bi-1,3-thiazole-2,2'-diamine, is a dual inhibitor of c-Jun N-terminal kinase 1 (JNK1) and p38-γ mitogen-activated protein kinase (MAPK).[1] As a member of the bi-thiazole-2,2'-diamine class of kinase inhibitors, this compound functions as an ATP- and substrate-competitive inhibitor of JNK1.[1] Its ability to target these key signaling pathways makes it a valuable tool for investigating cellular processes such as proliferation, apoptosis, and stress responses, particularly in the context of cancer research and drug development.

Mechanism of Action: JNK and p38 MAPK Signaling